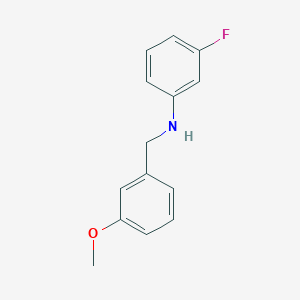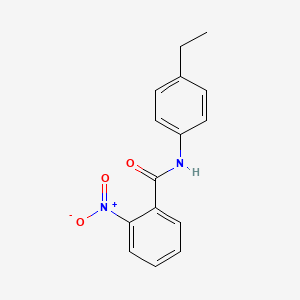![molecular formula C15H11NO3 B5721747 N-methyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5721747.png)
N-methyl-3-oxo-3H-benzo[f]chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3-oxo-3H-benzo[f]chromene-2-carboxamide, also known as BMK, is a chemical compound that has gained considerable attention in recent years due to its potential applications in scientific research. BMK is a derivative of the naturally occurring plant compound, coumarin, and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
N-methyl-3-oxo-3H-benzo[f]chromene-2-carboxamide has been found to exhibit a range of potential applications in scientific research. One area of interest is its potential as a fluorescent probe for the detection of metal ions. This compound has been shown to exhibit strong fluorescence in the presence of certain metal ions, making it a useful tool for the detection and quantification of these ions in biological and environmental samples.
Another area of interest is this compound's potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The exact mechanism of action of N-methyl-3-oxo-3H-benzo[f]chromene-2-carboxamide is not yet fully understood. However, it is believed to act by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. It has also been shown to modulate the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
N-methyl-3-oxo-3H-benzo[f]chromene-2-carboxamide has several advantages as a research tool, including its high solubility in organic solvents and its ability to act as a fluorescent probe for the detection of metal ions. However, its use in laboratory experiments is limited by its relatively high cost and the lack of commercially available sources.
Future Directions
There are several potential future directions for research involving N-methyl-3-oxo-3H-benzo[f]chromene-2-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of interest is its potential as a tool for the detection and quantification of metal ions in biological and environmental samples. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
N-methyl-3-oxo-3H-benzo[f]chromene-2-carboxamide can be synthesized via a multi-step process involving the condensation of salicylaldehyde with methyl ethyl ketone, followed by cyclization and N-methylation. The resulting product is a white crystalline powder with a melting point of approximately 200°C.
properties
IUPAC Name |
N-methyl-3-oxobenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-16-14(17)12-8-11-10-5-3-2-4-9(10)6-7-13(11)19-15(12)18/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDVDXFHRUWFQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=CC3=CC=CC=C32)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-ethyl-1-piperazinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B5721673.png)


![N-allyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5721701.png)
![4-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B5721704.png)
![3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5721709.png)
![2-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]phenol](/img/structure/B5721722.png)
![N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5721725.png)

![N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide](/img/structure/B5721733.png)



